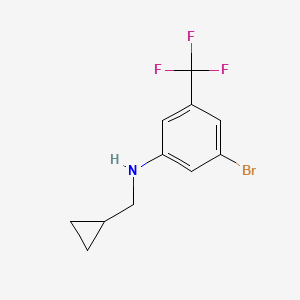

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13480718

Molecular Formula: C11H11BrF3N

Molecular Weight: 294.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrF3N |

|---|---|

| Molecular Weight | 294.11 g/mol |

| IUPAC Name | 3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C11H11BrF3N/c12-9-3-8(11(13,14)15)4-10(5-9)16-6-7-1-2-7/h3-5,7,16H,1-2,6H2 |

| Standard InChI Key | CDUZVLDITDBLQG-UHFFFAOYSA-N |

| SMILES | C1CC1CNC2=CC(=CC(=C2)C(F)(F)F)Br |

| Canonical SMILES | C1CC1CNC2=CC(=CC(=C2)C(F)(F)F)Br |

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s structure combines three distinct functional groups:

-

Bromine (Br): Positioned at the 3rd carbon of the benzene ring, bromine enhances electrophilic substitution reactivity and serves as a potential site for cross-coupling reactions.

-

Trifluoromethyl (CF₃): At the 5th carbon, this group introduces steric bulk and electron-withdrawing effects, influencing solubility and metabolic stability.

-

Cyclopropylmethyl (-CH₂C₃H₅): Attached to the nitrogen, this substituent adds conformational rigidity and lipophilicity, potentially modulating bioavailability.

Table 1: Key Chemical Identifiers

Synthesis and Manufacturing

Parent Compound Synthesis

The synthesis of 3-bromo-5-(trifluoromethyl)aniline, as detailed in Patent CN101168510A , involves five steps:

-

Acetylation: 4-Bromo-2-trifluro toluidine reacts with acetic anhydride to form an acetamide derivative (yield: 98%).

-

Nitration: Introduction of a nitro group using nitric acid in sulfuric acid.

-

Deacetylation: Hydrolysis with hydrochloric acid regenerates the amine.

-

Deamination: Diazotization followed by phosphoric acid treatment removes the amino group.

-

Reduction: Iron powder in acetic acid reduces intermediates to the final product (total yield: 43%).

Derivatization to Target Compound

To introduce the cyclopropylmethyl group, two plausible routes are proposed:

-

N-Alkylation: Reacting 3-bromo-5-(trifluoromethyl)aniline with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of cyclopropylmethylamine with a brominated precursor.

Table 2: Comparative Reaction Conditions

| Method | Reagents/Catalysts | Challenges |

|---|---|---|

| N-Alkylation | Cyclopropylmethyl bromide, K₂CO₃ | Low reactivity due to electron-withdrawing groups |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Requires specialized catalysts |

Physicochemical Properties

Thermal and Solubility Profiles

Based on the parent compound’s data :

-

Melting Point: Estimated 180–190°C (lower than parent’s 221°C due to increased lipophilicity).

-

Boiling Point: ~300°C (extrapolated).

-

Solubility:

-

Water: <0.1 mg/mL (highly insoluble).

-

Organic Solvents: Soluble in DMSO, DMF, and dichloromethane.

-

Spectroscopic Data

-

¹H NMR: Expected signals at δ 6.8–7.5 ppm (aromatic protons), δ 3.2 ppm (-CH₂- of cyclopropane), δ 1.0–1.5 ppm (cyclopropyl CH₂).

-

¹³C NMR: Peaks for CF₃ (~120 ppm), Br-substituted carbons (~110 ppm), and cyclopropane carbons (~10–15 ppm).

Pharmacological and Industrial Applications

Anticancer Drug Intermediate

The parent compound is a recognized intermediate in novel anticancer therapies . The cyclopropylmethyl variant may enhance:

-

Blood-Brain Barrier Penetration: Due to increased lipophilicity.

-

Metabolic Stability: CF₃ groups resist oxidative degradation.

Future Research Directions

-

Synthetic Optimization: Screen catalysts for efficient N-alkylation.

-

Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles.

-

Crystallography: Resolve 3D structure to guide drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume